(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring a triazolopyridazine core substituted with a thiophen-2-yl group at position 6 and an (E)-configured acrylamide side chain. The acrylamide moiety is further modified with a methyl and phenyl group at the α and β positions, respectively.
Properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14(12-15-6-3-2-4-7-15)20(26)21-13-19-23-22-18-10-9-16(24-25(18)19)17-8-5-11-27-17/h2-12H,13H2,1H3,(H,21,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQMTDWNLOPPR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. For example, the reaction of hydrazine derivatives with pyridazine carboxylic acids under acidic conditions can yield the triazolopyridazine core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Acrylamide Moiety: The final step involves the reaction of the triazolopyridazine-thiophene intermediate with an appropriate acrylamide precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s triazolopyridazine core distinguishes it from oxazolone (compound 5112) or pyrimidine-pyridine hybrids (compound in ). This core may confer distinct electronic properties and binding affinities .
Substituent Impact: The thiophen-2-yl group in the target compound is shared with compound 5112 , but its placement on a triazolopyridazine scaffold may enhance rigidity and metabolic stability compared to oxazolone derivatives. The (E)-acrylamide side chain is a common pharmacophore in kinase inhibitors (e.g., covalent BTK inhibitors), but the methyl and phenyl substituents here may sterically hinder or modulate target engagement .
Biological Activity
(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide, identified by its CAS number 2035019-26-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structure includes a thiophene ring and a triazolo-pyridazine moiety, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2035019-26-0 |
| Molecular Formula | C20H17N5OS |
| Molecular Weight | 375.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole and thiophene moieties. For example, derivatives of triazolo[4,3-b]pyridazine have shown significant activity against various bacterial strains. In a comparative study, compounds similar to this compound exhibited potent antibacterial effects when tested against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer properties of related compounds have been extensively documented. For instance, a study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound showed promising results against colon carcinoma cells with IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or triazole components can significantly influence potency and selectivity. For example:
- Substituting different aryl groups on the triazole ring has been shown to enhance antimicrobial activity while reducing cardiotoxicity associated with hERG channel inhibition .
Case Studies
- Antimicrobial Efficacy : A study involving several derivatives of triazolopyridazine demonstrated that specific modifications led to enhanced activity against Cryptosporidium parvum, with EC50 values as low as 0.17 μM for optimized compounds . This suggests that similar modifications could be beneficial for this compound.
- Cytotoxicity Profiles : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from thiophene-substituted triazoles showed IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines . Such findings underscore the potential therapeutic applications of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
